

Thermodynamic Stability of Functionalized Piperidin-2-one Derivatives

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Compound of Interest

Compound Name: 3-(2-Hydroxypropyl)piperidin-2-one

Cat. No.: B13161035

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Executive Summary

The piperidin-2-one (δ -lactam) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster anticoagulants (e.g., Apixaban) and Janus kinase inhibitors. Unlike their highly strained β -lactam counterparts or the rigid γ -lactams, piperidin-2-ones occupy a unique thermodynamic niche: they possess a nearly strain-free chair conformation that is locally distorted by the planarity of the amide bond.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this scaffold. It addresses the three critical failure modes in drug development: hydrolytic ring opening, oxidative degradation, and C3-epimerization.

Part 1: Conformational Thermodynamics

The "Distorted Chair" Paradigm

While piperidine exists predominantly in a perfect chair conformation, piperidin-2-one is constrained by the amide resonance (

). This resonance forces the atoms

into a planar arrangement, distorting the ring into a sofa or half-chair conformation.

- Thermodynamic Consequence: Substituents at C3, C4, C5, and C6 are subject to modified axial/equatorial preferences compared to cyclohexane.

- A(1,3) Strain:

-substitution introduces significant allylic strain (

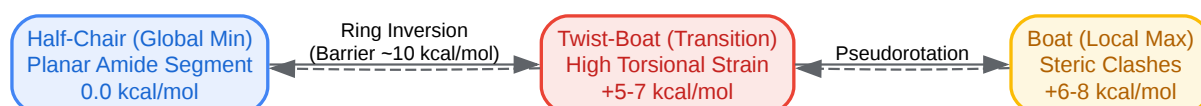
) between the

-substituent and the equatorial substituent at C6, often forcing the

-substituent to adopt a pseudo-axial orientation or distorting the ring further.

Visualization: Conformational Energy Landscape

The following diagram illustrates the transition from the global minimum (Half-Chair) to the higher-energy Twist-Boat intermediates, which are often accessible during transition states for reactions like N-alkylation or ring oxidation.



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Figure 1: Conformational energy landscape of the piperidin-2-one ring. The planarity of the lactam bond (N-C=O) stabilizes the half-chair over the boat form.

Part 2: Hydrolytic Stability (Chemical Integrity)

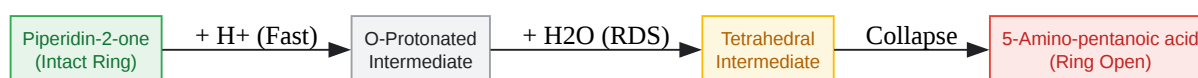
The "Delta-Lactam Anomaly"

Thermodynamic intuition suggests that 6-membered rings (δ -lactams) should be more stable to hydrolysis than 4-membered (β -lactams) or 5-membered (γ -lactams) rings due to lack of ring strain. However, kinetic data reveals a nuance:

- **Acidic Media:** Piperidin-2-ones are susceptible to acid-catalyzed hydrolysis, a primary degradation pathway for drugs like Apixaban.[1] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
- **Alkaline Media:** While generally robust, strong bases can induce ring opening.
- **Comparative Reactivity:** Surprisingly, kinetic studies (e.g., Imming et al., J. Med.[2] Chem.) have shown that unsubstituted
-valerolactam can exhibit hydrolysis rates comparable to strained
-lactams under specific conditions, driven by the entropy gain of opening to the flexible amino acid chain.

Degradation Pathway: Acid-Catalyzed Hydrolysis

This is the critical quality attribute (CQA) for formulation stability.



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Figure 2: Acid-catalyzed hydrolysis mechanism. The rate-determining step (RDS) is the nucleophilic attack of water on the protonated carbonyl.

Part 3: Stereochemical Stability (Epimerization) The C3 Vulnerability

Functionalization at the C3 position (

to the carbonyl) creates a chiral center susceptible to racemization.

- **Thermodynamic Driver:** The
of the C3 proton in piperidin-2-ones is approx. 25-30 (DMSO), but this is lowered significantly by electron-withdrawing groups (e.g., esters, nitriles).

- Mechanism: Base-mediated deprotonation forms a planar enolate. Reprotonation can occur from either face.
- Thermodynamic Control: The system will equilibrate to the thermodynamically more stable diastereomer (typically placing the C3 substituent equatorial to avoid 1,3-diaxial strain).

Experimental Protocol: Determining Epimerization Rates ()

Objective: Quantify the rate of racemization for a chiral C3-substituted piperidin-2-one under physiological or process conditions.

Materials:

- Chiral HPLC column (e.g., Chiralpak AD-H or IC).
- Buffer: Phosphate buffer (pH 7.4) and Carbonate buffer (pH 10.0).
- Internal Standard: Benzophenone (non-ionizable, stable).

Methodology:

- Stock Preparation: Dissolve the pure enantiomer (e.g., 3S-isomer) in Acetonitrile to 10 mM.
- Initiation: Spike the stock into the thermostated buffer (37°C) to a final concentration of 100 M.
- Sampling: At intervals (min), remove 100 L aliquots.
- Quenching: Immediately quench with cold 0.1% Formic Acid in MeCN to stop base catalysis.
- Analysis: Inject onto Chiral HPLC. Measure the area ratio of Enantiomer A vs. Enantiomer B.

Calculation: Plot

vs. time. The slope corresponds to
(racemization rate constant), where
(inversion rate constant).

Part 4: Data Summary & Stability Metrics

The following table summarizes the stability profile of functionalized piperidin-2-ones compared to other lactams.

Parameter	-Lactam (Azetidin-2-one)	-Lactam (Pyrrolidin-2-one)	-Lactam (Piperidin-2-one)
Ring Strain (kcal/mol)	~25 (High)	~6 (Moderate)	~1 (Low)
Hydrolysis ()	(Fast)	(Slow)	(Intermediate)
Epimerization ()	~20 (Very Acidic)	~25 (Acidic)	~25-30 (Less Acidic)
Primary Degradation	Ring Opening (Hydrolysis)	Oxidation (N-Oxide)	Hydrolysis & Epimerization

Part 5: References

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